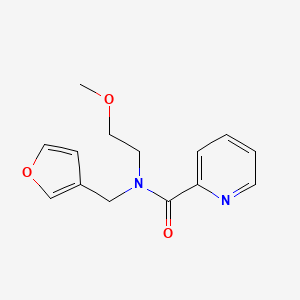
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)picolinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is a member of the picolinamide family and is known for its unique chemical structure and properties. In
Scientific Research Applications
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)picolinamide has been studied extensively in various scientific research applications. It has been found to have potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)picolinamide is not fully understood. However, it is believed to act through multiple pathways, including inhibition of enzymes involved in cancer cell growth and inflammation, modulation of immune system function, and regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to modulate the expression of genes involved in cancer cell growth and inflammation. In addition, it has been found to regulate oxidative stress and modulate immune system function.
Advantages and Limitations for Lab Experiments
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)picolinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. In addition, it has been found to have low toxicity in animal models. However, there are also limitations to its use in lab experiments. The compound has poor solubility in water, which can make it difficult to administer in animal studies. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret study results.
Future Directions
There are several future directions for research on N-(furan-3-ylmethyl)-N-(2-methoxyethyl)picolinamide. One area of research is to further investigate its mechanism of action and identify specific targets for therapeutic intervention. Another area of research is to optimize its synthesis method to improve its solubility and bioavailability. In addition, there is a need for more preclinical and clinical studies to evaluate its safety and efficacy as a therapeutic agent. Finally, there is potential for the development of novel derivatives of the compound with improved properties and therapeutic potential.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential as a therapeutic agent for the treatment of various diseases. Its unique chemical structure and properties make it an attractive target for scientific research. While there are still many unanswered questions regarding its mechanism of action and therapeutic potential, the future looks promising for this compound and its derivatives.
Synthesis Methods
The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)picolinamide involves the reaction of furan-3-carboxaldehyde with 2-methoxyethylamine and picolinamide in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of the final compound. This synthesis method has been optimized and is reproducible, making it suitable for large-scale production of the compound.
properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-18-9-7-16(10-12-5-8-19-11-12)14(17)13-4-2-3-6-15-13/h2-6,8,11H,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVHNNYAZBRUJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

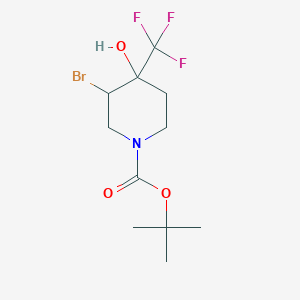
![Benzyl 2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetate](/img/structure/B2623218.png)
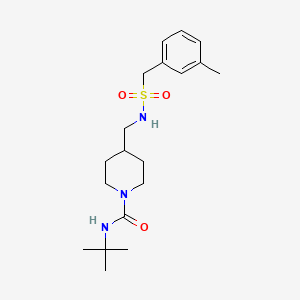
![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2623221.png)
![3-Methylbenzo[e][1,3]-oxazine-2-one](/img/structure/B2623222.png)
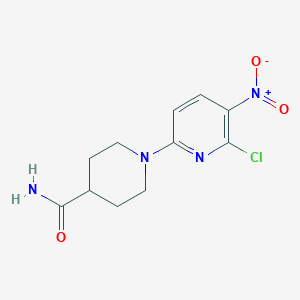
![3-(3,4-Dimethyl-6-oxo-6H-pyrano[2,3-c]pyrazol-1-yl)-benzoic acid](/img/structure/B2623225.png)
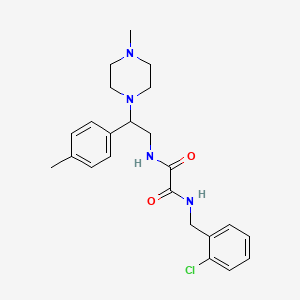
![N-(3,4,5-trimethoxybenzyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2623231.png)
![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2623232.png)
![3-amino-N-(4-isopropylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2623234.png)
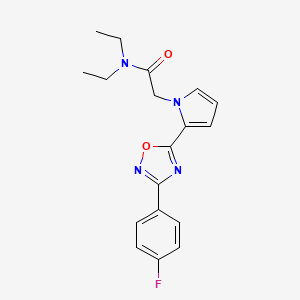
![1-(4,5-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2623237.png)
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 3,4,5-trimethoxybenzoate](/img/structure/B2623238.png)